molecular formula C49H97NO5 B11931301 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11931301
M. Wt: 780.3 g/mol
InChI Key: FFKYMQODXFWXDU-UHFFFAOYSA-N
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Description

6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate is a complex organic compound with a molecular formula of C₄₉H₉₇NO₅. This compound is characterized by its long aliphatic chains and ester functional groups, making it a subject of interest in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of 2-hexyldecanoic acid, which is then esterified with a suitable alcohol to form the ester intermediate. This intermediate undergoes further reactions with hexylamine and 5-hydroxypentylamine to form the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-[6-(2-hexyldecanoyloxy)hexyl-(5-oxopentyl)amino]hexyl 2-hexyldecanoate, while reduction of the ester groups can produce 6-[6-(2-hexyldecanoloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanol.

Scientific Research Applications

6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and amidation reactions.

    Biology: The compound’s long aliphatic chains make it useful in studying membrane interactions and lipid bilayer formation.

    Medicine: Its potential as a drug delivery vehicle is being explored due to its amphiphilic nature.

    Industry: It is used in the formulation of specialty lubricants and surfactants.

Mechanism of Action

The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate exerts its effects is primarily through its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • 6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
  • 6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanol
  • 6-[6-(2-Hexyldecanoloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aliphatic chains, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.

Properties

Molecular Formula

C49H97NO5

Molecular Weight

780.3 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3

InChI Key

FFKYMQODXFWXDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO

Origin of Product

United States

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